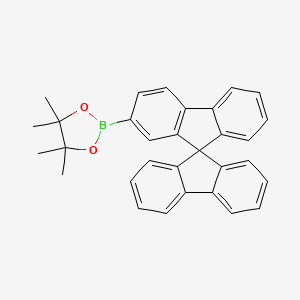

9,9-Spirodifluorene-2-Boronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9,9-Spirodifluorene-2-Boronic acid pinacol ester is an organic compound . It is a relatively stable compound that is soluble in solvents .

Synthesis Analysis

This compound can be synthesized by reacting 9,9-Spirodifluorene-2-Boronic Acid with Pinacol . The reaction usually takes place under inert conditions, in either acidic or basic conditions .Molecular Structure Analysis

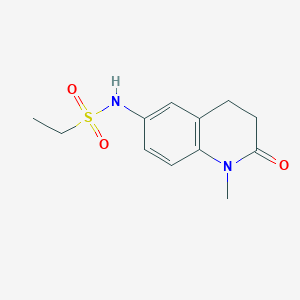

The molecular formula of this compound is C31H27BO2 . It has a molecular weight of 442.36 .Chemical Reactions Analysis

Pinacol boronic esters, such as 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow solid that is stable at room temperature . It has a predicted density of 1.23±0.1 g/cm3 . Its melting point ranges from 248.0 to 252.0 °C, and its predicted boiling point is 585.6±29.0 °C .科学的研究の応用

Stereospecific Functionalizations and Transformations

Boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, have received much attention over the past decade due to their ability to form highly enantioenriched compounds through both stoichiometric and catalytic methods . These transformations retain the high enantioenrichment of the starting boronic ester, leading to the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Protodeboronation

Protodeboronation of pinacol boronic esters, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, is a radical approach that has been developed . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Diverse Molecules

The boronic ester moiety can be converted into a broad range of functional groups, providing access to a broad array of diverse molecules with high enantioselectivity . This makes 9,9-Spirodifluorene-2-Boronic acid pinacol ester a valuable building block in organic synthesis .

Use in Organic Solar Cells

9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester, a related compound, is used as a reactant in the synthesis of a solution-processable nonfullerene electron acceptor used in organic solar cells .

Drug Design

Boronic acids and their derivatives, including 9,9-Spirodifluorene-2-Boronic acid pinacol ester, are used in drug design due to their versatile reactivity, stability, and low toxicity . When considering drug design, boronic acid is further degraded to boric acid, a “green compound”, which is eliminated by the body .

Formal Total Synthesis

The protodeboronation of 9,9-Spirodifluorene-2-Boronic acid pinacol ester has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

作用機序

将来の方向性

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(9,9'-spirobi[fluorene]-2-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27BO2/c1-29(2)30(3,4)34-32(33-29)20-17-18-24-23-13-7-10-16-27(23)31(28(24)19-20)25-14-8-5-11-21(25)22-12-6-9-15-26(22)31/h5-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMLUIPYIYNRGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=CC=CC=C6C7=CC=CC=C57 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(benzylsulfamoyl)-2-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2545040.png)

![1-((((3,5-Dichlorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2545041.png)

![Tert-butyl N-[(5,5-dimethyl-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2545049.png)

![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2545063.png)